molecular formula C38H32N14 B11103792 Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone

Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone

Cat. No.: B11103792
M. Wt: 684.8 g/mol
InChI Key: UJWYDRIXLPZUAO-YXTVXKGXSA-N
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Description

Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to form stable complexes and its reactivity in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone typically involves the reaction of terephthalaldehyde with 4,6-dianilino-1,3,5-triazine-2-yl hydrazone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different aldehyde or carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone involves its ability to interact with specific molecular targets and pathways. The compound can form stable complexes with various metal ions, which can then participate in catalytic reactions or other biochemical processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone include:

Uniqueness

What sets Terephthalaldehyde 1,4-bis(4,6-dianilino-1,3,5-triazin-2-YL)dihydrazone apart from these similar compounds is its unique structure, which allows it to form more stable complexes and participate in a wider range of chemical reactions. This makes it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C38H32N14

Molecular Weight

684.8 g/mol

IUPAC Name

2-N-[(E)-[4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C38H32N14/c1-5-13-29(14-6-1)41-33-45-34(42-30-15-7-2-8-16-30)48-37(47-33)51-39-25-27-21-23-28(24-22-27)26-40-52-38-49-35(43-31-17-9-3-10-18-31)46-36(50-38)44-32-19-11-4-12-20-32/h1-26H,(H3,41,42,45,47,48,51)(H3,43,44,46,49,50,52)/b39-25+,40-26+

InChI Key

UJWYDRIXLPZUAO-YXTVXKGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7

Origin of Product

United States

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